molecular formula C5H6O3 B1230892 cis-Acetylacrylic acid

cis-Acetylacrylic acid

Cat. No. B1230892
M. Wt: 114.1 g/mol
InChI Key: XGTKSWVCNVUVHG-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-acetylacrylic acid is a 4-oxo monocarboxylic acid that is (Z)-pent-2-enoic acid in which the 4-position has been oxidised to the corresponding ketone. It derives from a pent-2-enoic acid.
cis-Acetylacrylate belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. cis-Acetylacrylate is soluble (in water) and a weakly acidic compound (based on its pKa). cis-Acetylacrylate can be biosynthesized from pent-2-enoic acid.

Scientific Research Applications

Synthesis and Intermediate Applications

cis-Acetylacrylic acid is used as an intermediate in various chemical syntheses. For instance, it is synthesized using organometallic compounds for the preparation of protoanemonin, an important intermediate in other chemical reactions. Factors such as reaction time, temperature, and solvent volume significantly influence its yield, with reaction temperature being a crucial factor (Chen Dong-dong, 2004).

Enzyme and Biological Interactions

cis-Acetylacrylic acid is involved in studies related to enzymes and biological systems. For example, the cis-3-chloroacrylic acid dehalogenase enzyme processes cis-3-haloacrylates but not trans-3-haloacrylates, producing malonate semialdehyde. This enzyme is significant in understanding biochemical pathways and has potential applications in bioremediation and bioengineering (G. Poelarends et al., 2004).

Affinity to Biomolecules

The affinity of cis-acetylacrylic acid derivatives for biomolecules like boronic acids has been investigated. This research is crucial for applications in sensing, separation, drug delivery, and creating functional materials. The study of these interactions provides insights into the chemical properties and potential applications of these acids (Chenchen Lü et al., 2013).

Biochemical Pathway Extensions

cis-Acetylacrylic acid derivatives are used in extending biochemical pathways for the production of valuable chemicals like muconic acid and salicylic acid. Such extensions are crucial in developing bio-based production methods for these chemicals, which are traditionally produced from petro-derived materials. This research is important for sustainable chemical production and biotechnology (Yuheng Lin et al., 2014).

Applications in Material Science

There is a growing interest in the use of cis-acetylacrylic acid and its derivatives in material science, particularly in the synthesis of polymers and plastics. The unique properties of these acids, such as their unsaturated nature, offer potential in the creation of novel materials with specific characteristics (N. A. Rorrer et al., 2016).

properties

Product Name

cis-Acetylacrylic acid

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

(Z)-4-oxopent-2-enoic acid

InChI

InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2-

InChI Key

XGTKSWVCNVUVHG-IHWYPQMZSA-N

Isomeric SMILES

CC(=O)/C=C\C(=O)O

Canonical SMILES

CC(=O)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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